Hept-6-en-2-ol
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Overview
Description
Hept-6-en-2-ol is an organic compound that belongs to the group of alcohols. It has a molecular formula of C7H14O and an average mass of 114.186 Da .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it can be produced through the cyclization of highly substituted alcohol–2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (PhSeCl and PhSeBr), in the presence of various Lewis bases (piperidine, triethylamine, pyridine and quinoline) and Lewis acids (CoCl 2, SnCl 2) as additives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can form a tetrahydrofurane ring by cyclization with phenylselenohalides in the presence of various Lewis bases and acids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 114.19 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.Scientific Research Applications
1. HIV-1 Inhibition
Hept-6-en-2-ol, specifically 1-[(2-hydroxy-ethoxy)methyl]-6-phenylthiothymine (HEPT), has been identified as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1). It effectively inhibits HIV-1 replication in various cell cultures, including T4 cell cultures, peripheral blood lymphocytes, and macrophages, without affecting other retroviruses like HIV-2. HEPT's mechanism of action, distinct from that of dideoxynucleoside 5'-triphosphates, remains a subject for further study (Baba et al., 1989).
2. Anti-Bacterial Agents and β-lactamase Inhibitors
6-Azabicyclo[3.2.0]hept-2-ene derivatives, closely related to this compound, have shown potential as anti-bacterial agents and β-lactamase inhibitors. These compounds demonstrate efficacy in inhibiting β-lactamase, contributing to their anti-microbial potency (Singh & Cooper, 1994).
3. Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound derivatives, particularly HEPT, have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. They have shown significant potency and a broad resistance spectrum. Molecular modifications of HEPT have led to compounds with optimal pharmacokinetic profiles. The crystallographic studies of HEPTs/RT complexes have greatly advanced the design of novel NNRTIs (Chen et al., 2012).
4. Biocatalytic Synthesis of Chiral Compounds
Bicyclo[3.2.0]hept-2-en-6-ols, derivatives of this compound, are key building blocks in synthesizing chiral cyclobutane and -pentane systems. They have been prepared with high enantiomeric excess using lipase-catalyzed resolution. This biocatalytic approach is significant for the synthesis of various biologically active molecules (Klempier et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
hept-6-en-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXLYPSYVXXSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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